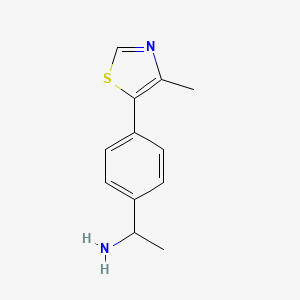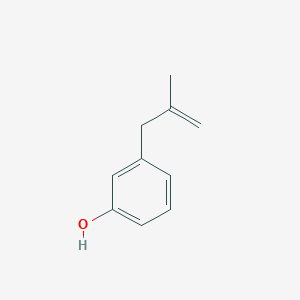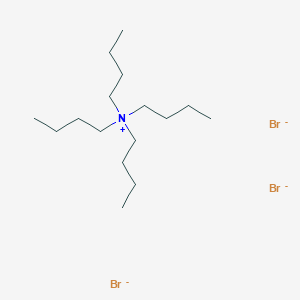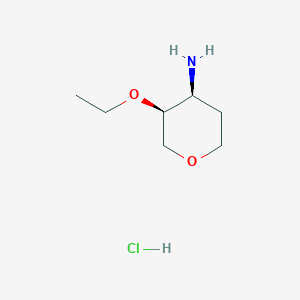![molecular formula C8H10O4 B13903339 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisosteric replacement for aromatic groups in drug discovery, providing enhanced stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material. One common method includes the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of strong acids or bases to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . This method ensures high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives such as:
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-monomethyl ester
Uniqueness
3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its carboxymethyl group, which provides additional functionalization options and enhances its chemical reactivity compared to other bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-(carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-5(10)1-7-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
OXIGGCCPIATTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)


![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)


![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)

![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)


![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)

